2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide is a synthetic organic compound that features an indole ring system, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Coupling with Pyridylmethylamine: The acetylated indole is then coupled with 2-pyridylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the acetylation and coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form indole N-oxides.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Indole N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide vs. 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)ethanamide: The latter has an ethanamide group instead of an acetamide group, which can affect its reactivity and biological activity.
This compound vs. 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)propionamide: The propionamide derivative has a longer alkyl chain, potentially altering its solubility and interaction with biological targets.
Uniqueness
The unique combination of the indole ring with the acetylamino and pyridylmethyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)21-16-6-4-7-17-15(16)8-10-22(17)12-18(24)20-11-14-5-2-3-9-19-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
SAPOLIFDRQARAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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